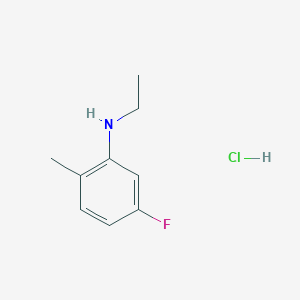

N-ethyl-5-fluoro-2-methylaniline hydrochloride

CAS No.: 2097955-98-9

Cat. No.: VC2900520

Molecular Formula: C9H13ClFN

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097955-98-9 |

|---|---|

| Molecular Formula | C9H13ClFN |

| Molecular Weight | 189.66 g/mol |

| IUPAC Name | N-ethyl-5-fluoro-2-methylaniline;hydrochloride |

| Standard InChI | InChI=1S/C9H12FN.ClH/c1-3-11-9-6-8(10)5-4-7(9)2;/h4-6,11H,3H2,1-2H3;1H |

| Standard InChI Key | OGIWOHBAYGFUCH-UHFFFAOYSA-N |

| SMILES | CCNC1=C(C=CC(=C1)F)C.Cl |

| Canonical SMILES | CCNC1=C(C=CC(=C1)F)C.Cl |

Introduction

These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its aromatic amine structure.

Synthesis Pathways

General Synthetic Route

The synthesis of N-ethyl-5-fluoro-2-methylaniline hydrochloride typically involves two main steps: alkylation of 5-fluoro-2-methylaniline and subsequent conversion to the hydrochloride salt. The starting material, 5-fluoro-2-methylaniline (CAS: 367-29-3), is subjected to ethylation using ethyl halides or similar ethylating agents under controlled conditions.

Reaction Mechanism:

-

Alkylation:

Here, represents a halogen (e.g., chlorine or bromine).

-

Salt Formation:

Catalytic Methods

Advanced catalytic methods such as palladium-catalyzed amination reactions have been reported for similar compounds . These methods enhance yield and purity while reducing environmental impact.

Comparative Analysis of Synthesis Techniques

A comparison of traditional versus catalytic methods reveals key differences:

| Method | Advantages | Disadvantages |

|---|---|---|

| Traditional Alkylation | Simple setup, cost-effective | Lower yield, longer reaction time |

| Palladium-Catalyzed Amination | High yield, cleaner reaction | Expensive catalysts required |

Applications in Industry

Pharmaceutical Industry

N-ethyl-5-fluoro-2-methylaniline hydrochloride serves as an intermediate in drug synthesis due to its ability to participate in diverse chemical transformations. The presence of fluorine enhances biological activity by improving metabolic stability and receptor binding affinity.

Agrochemical Sector

In agrochemical synthesis, the compound contributes to the production of pesticides and herbicides with improved efficacy against resistant strains.

Dye Manufacturing

Aromatic amines like N-ethyl-5-fluoro-2-methylaniline hydrochloride are integral to dye chemistry, enabling the creation of stable pigments with enhanced colorfastness.

Research Directions

Biological Activity Studies

Further studies are needed to explore the biological activity of N-ethyl-5-fluoro-2-methylaniline hydrochloride derivatives for pharmaceutical applications.

Green Chemistry Approaches

Developing greener synthetic methods for this compound could reduce environmental impact while maintaining efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume